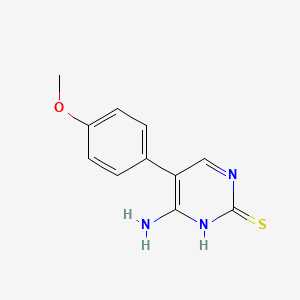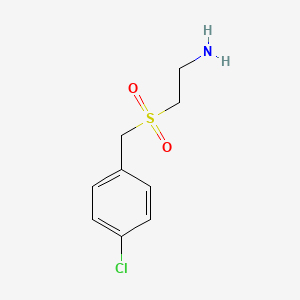
4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol typically involves multi-step reactions starting from acyclic starting materials. One common synthetic route includes the following steps:
Ring Closure: The initial step involves the cyclization of benzylidene acetones with ammonium thiocyanates to form the pyrimidine ring.
Aromatization: The intermediate product undergoes aromatization to stabilize the ring structure.
S-Methylation: The thiol group is methylated to form a more reactive intermediate.
Oxidation: The intermediate is oxidized to form methylsulfonyl compounds.
Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired this compound.
Chemical Reactions Analysis
4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and methoxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has been studied for its anti-inflammatory properties and potential use in treating diseases like malaria and sleeping sickness.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), reducing the production of inflammatory mediators.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antiviral Activity: The compound interferes with viral replication by inhibiting key viral enzymes.
Comparison with Similar Compounds
4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol can be compared with other similar pyrimidine derivatives:
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: This compound also exhibits antimicrobial and antiviral activities but differs in its substitution pattern on the pyrimidine ring.
4-Amino-2-(4-methoxyphenyl)pyrimidine: Similar in structure but lacks the thiol group, which may affect its reactivity and biological activity.
4-Amino-5-(2-chlorophenyl)pyrimidine-2-thiol: This compound has a chloro substituent instead of a methoxy group, which can influence its chemical properties and applications
Properties
CAS No. |
35070-94-1 |
|---|---|
Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
6-amino-5-(4-methoxyphenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H11N3OS/c1-15-8-4-2-7(3-5-8)9-6-13-11(16)14-10(9)12/h2-6H,1H3,(H3,12,13,14,16) |
InChI Key |
JAXAGPGSZWFXPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC(=S)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126659.png)
![2-methylpropyl (2Z)-2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]imino}-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12126675.png)
![2-(4-Amino-6-p-tolylamino-[1,3,5]triazin-2-ylmethylsulfanyl)-ethanol](/img/structure/B12126677.png)


![N-(4-bromophenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B12126689.png)


![N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126717.png)
![6-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B12126718.png)
![3-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}propan-1-amine](/img/structure/B12126725.png)
![(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126740.png)

![ethyl 4-[2-amino-3-(cyclopropylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B12126747.png)
